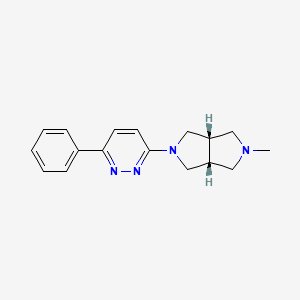
A 582941
Vue d'ensemble
Description
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including schizophrenia, attention deficit hyperactivity disorder, and drug addiction. A-582941 is also known for its high-affinity binding and partial agonism at alpha7 nicotinic acetylcholine receptors, which are highly expressed in the hippocampus and cortex and play important roles in cognitive processes .
Applications De Recherche Scientifique
A-582941 has been widely studied for its potential therapeutic applications in various fields:
Chemistry: A-582941 is used as a research tool to study the properties and functions of alpha7 nicotinic acetylcholine receptors.
Biology: The compound is used to investigate the role of alpha7 nicotinic acetylcholine receptors in cognitive processes and neurological disorders.
Medicine: A-582941 has shown promise in improving cognitive and negative symptoms in animal models of schizophrenia.
Industry: The compound’s favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable candidate for drug development.
Mécanisme D'action
Target of Action
A-582941, also known as “A-582941 free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .
Mode of Action
A-582941 exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .
Biochemical Pathways
A-582941 activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .
Pharmacokinetics
A-582941 exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .
Result of Action
The molecular and cellular effects of A-582941’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
A 582941 interacts with α7 nAChRs, which are highly expressed in the hippocampus and cortex and play important roles in a variety of cognitive processes . The nature of these interactions involves high-affinity binding and partial agonism .
Cellular Effects
This compound influences cell function by enhancing cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding and partial agonism at α7 nAChRs . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with α7 nAChRs
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has excellent distribution to the CNS
Analyse Des Réactions Chimiques
A-582941 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of A-582941 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
A-582941 is unique in its high-affinity binding and partial agonism at alpha7 nicotinic acetylcholine receptors. Similar compounds include:
A-585539: Another alpha7 nicotinic acetylcholine receptor agonist with high affinity and partial agonism.
PHA-543613: A selective alpha7 nicotinic acetylcholine receptor agonist with cognitive-enhancing properties.
GTS-21: A partial agonist of alpha7 nicotinic acetylcholine receptors with potential therapeutic applications in cognitive disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of A-582941 free base involves the conversion of a precursor compound to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2-chloro-5-nitrobenzoic acid", "methylamine hydrochloride", "sodium hydroxide", "methyl tert-butyl ether", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "Step 1: 4-hydroxyphenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "Step 2: 4-chlorophenylacetyl chloride is reacted with 2-chloro-5-nitrobenzoic acid in the presence of triethylamine to form the intermediate compound.", "Step 3: The intermediate compound is reduced with methylamine hydrochloride and sodium hydroxide to form the target compound.", "Step 4: The target compound is extracted using methyl tert-butyl ether and water.", "Step 5: The organic layer is separated and washed with water and 5% sodium hydroxide solution.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified using column chromatography with ethyl acetate as the eluent to obtain the final product, A-582941 free base." ] } | |
Numéro CAS |
848591-90-2 |
Formule moléculaire |
C17H21ClN4 |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H |
Clé InChI |
YBSDXRMMITZESG-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A582941,A-582941 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



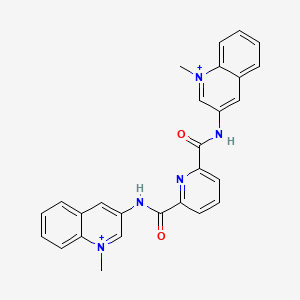
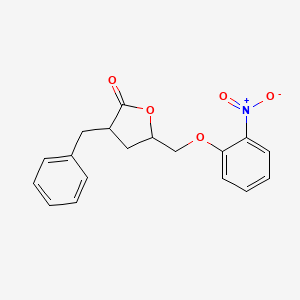
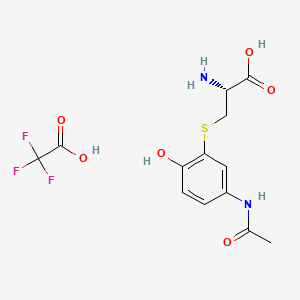

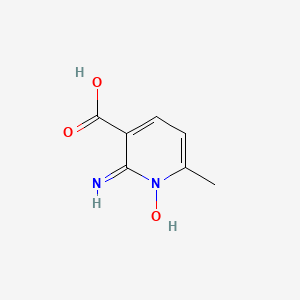


![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)



